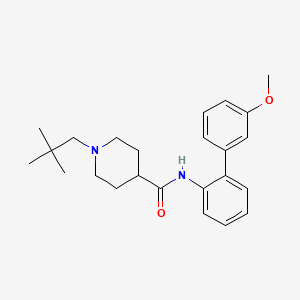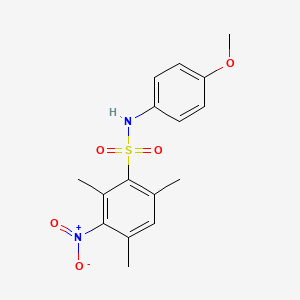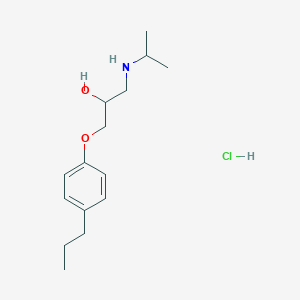![molecular formula C20H24N2O4S B5016536 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide, also known as DHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DHPA is a piperidinecarboxamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the NF-κB pathway, and activate the Nrf2 pathway. Moreover, this compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide in lab experiments is its potential application in the field of medicine. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low yield, which can make it challenging to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide. One of the significant future directions is the development of this compound as a potential drug candidate for the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Moreover, further studies are needed to understand the mechanism of action of this compound fully. Additionally, studies are needed to optimize the synthesis method of this compound to increase its yield and reduce the cost of production.
Conclusion:
In conclusion, this compound is a piperidinecarboxamide derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. This compound has been shown to have potential anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. However, further studies are needed to fully understand the mechanism of action of this compound and optimize its synthesis method.
Synthesemethoden
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of 3-hydroxybenzaldehyde with 2,5-dimethylbenzenesulfonyl chloride followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 3-hydroxybenzaldehyde with 2,5-dimethylbenzenesulfonyl chloride followed by the reaction with piperidine-4-carboxamide. The yield of this compound using these methods is reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential application in the field of medicine. One of the significant applications of this compound is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been shown to have potential anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Moreover, this compound has been studied for its potential use in the treatment of neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(12-14)27(25,26)22-10-8-16(9-11-22)20(24)21-17-4-3-5-18(23)13-17/h3-7,12-13,16,23H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQBNRYEHFGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)

![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)

![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)


![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)

![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)